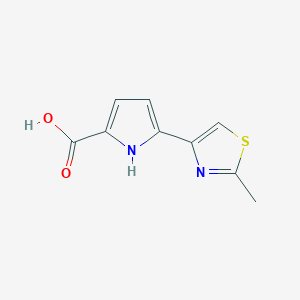
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atom in the pyrrole ring, contributes to the compound’s unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrrole ring. One common method involves the reaction of 2-methylthiazole with a suitable pyrrole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pyrrole ring can also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Pyrrole-2-carboxylic acid: A precursor for many biologically active compounds.
Uniqueness
5-(2-Methylthiazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential as a versatile scaffold for drug development .
属性
分子式 |
C9H8N2O2S |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-10-8(4-14-5)6-2-3-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI 键 |
SDCSEBDMCXJLKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC=C(N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
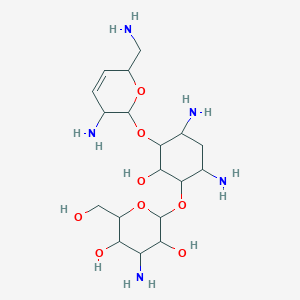
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)
![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
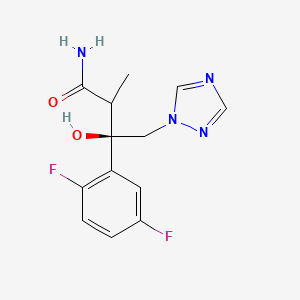
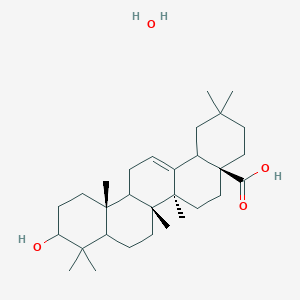
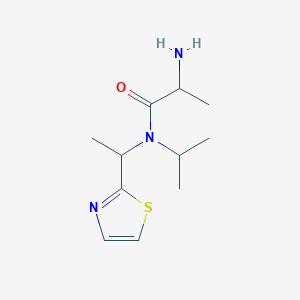
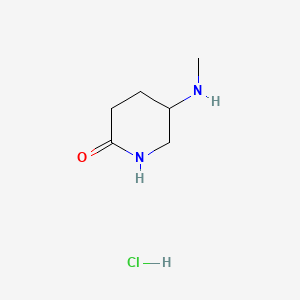
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)

![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
